Cas no 101798-81-6 (3-(phenylsulfanyl)methylpiperidine)

3-(Phenylsulfanyl)methylpiperidine is a versatile organosulfur compound featuring a piperidine core functionalized with a phenylsulfanylmethyl group. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The phenylsulfanyl moiety enhances lipophilicity, potentially improving membrane permeability in bioactive molecules. Its piperidine scaffold offers conformational rigidity, useful in designing pharmacophores or ligands. The compound’s stability under standard conditions facilitates handling and storage. It serves as a key building block for the development of heterocyclic compounds, particularly in medicinal chemistry, where modifications of the sulfanyl group can fine-tune biological activity. Suitable for controlled functionalization, it enables precise structural diversification in synthetic applications.
3-(phenylsulfanyl)methylpiperidine structure
101798-81-6 structure
Product Name:3-(phenylsulfanyl)methylpiperidine
CAS No:101798-81-6
MF:C12H17NS
MW:207.33508181572
MDL:MFCD15202326
CID:3556963
PubChem ID:13608003
Update Time:2025-06-29

3-(phenylsulfanyl)methylpiperidine Chemical and Physical Properties

Names and Identifiers

    • Piperidine, 3-[(phenylthio)methyl]-
    • 3-(phenylsulfanyl)methylpiperidine
    • 101798-81-6
    • 3-[(phenylsulfanyl)methyl]piperidine
    • EN300-242085
    • SCHEMBL10794694
    • AKOS010944289
    • 3-[(phenylthio)methyl]piperidine
    • MDL: MFCD15202326
    • Inchi: 1S/C12H17NS/c1-2-6-12(7-3-1)14-10-11-5-4-8-13-9-11/h1-3,6-7,11,13H,4-5,8-10H2
    • InChI Key: HHPWABHMEOWNCO-UHFFFAOYSA-N
    • SMILES: N1CCCC(CSC2=CC=CC=C2)C1

Computed Properties

  • Exact Mass: 207.108171g/mol
  • Monoisotopic Mass: 207.108171g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 154
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 207.34g/mol
  • XLogP3: 2.7
  • Topological Polar Surface Area: 37.3Ų

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3-(phenylsulfanyl)methylpiperidine Suppliers

Amadis Chemical Company Limited
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(CAS:101798-81-6)3-(phenylsulfanyl)methylpiperidine
Order Number:A1250615
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 22:53
Price ($):340
Email:sales@amadischem.com

Additional information on 3-(phenylsulfanyl)methylpiperidine

3-(Phenylsulfanyl)methylpiperidine: A Comprehensive Overview

3-(Phenylsulfanyl)methylpiperidine, also known by its CAS number 101798-81-6, is a chemical compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a piperidine ring with a phenylsulfanyl group attached to the third carbon atom. The molecule's structure makes it a versatile building block for various chemical reactions and applications.

The synthesis of 3-(Phenylsulfanyl)methylpiperidine involves a series of well-established organic reactions. One common approach is the nucleophilic substitution reaction, where the piperidine ring acts as a nucleophile attacking an appropriate alkylating agent substituted with a phenylsulfanyl group. This method ensures high yields and excellent purity, making it suitable for large-scale production. Recent advancements in catalytic methods have further optimized the synthesis process, reducing reaction times and enhancing selectivity.

One of the most promising applications of 3-(Phenylsulfanyl)methylpiperidine lies in its use as an intermediate in drug discovery. The compound's ability to form stable sulfide bonds makes it an ideal candidate for constructing bioactive molecules with potential therapeutic applications. For instance, researchers have explored its role in developing novel anti-inflammatory agents and neuroprotective drugs. These studies have been supported by cutting-edge techniques such as high-throughput screening and computational modeling, which have significantly accelerated the discovery process.

In addition to its pharmaceutical applications, 3-(Phenylsulfanyl)methylpiperidine has found utility in materials science. Its unique electronic properties make it a valuable component in the synthesis of advanced polymers and organic semiconductors. Recent research has focused on incorporating this compound into polymer frameworks to enhance their thermal stability and mechanical strength. Such innovations hold great potential for advancing technologies in electronics and aerospace industries.

The environmental impact of 3-(Phenylsulfanyl)methylpiperidine has also been a topic of interest among scientists. Studies have shown that the compound exhibits low toxicity to aquatic organisms, making it a safer alternative to traditional chemical intermediates. Furthermore, its biodegradability under aerobic conditions suggests that it can be disposed of without posing significant risks to ecosystems. These findings are particularly relevant as industries increasingly prioritize sustainable practices.

In conclusion, 3-(Phenylsulfanyl)methylpiperidine, with its CAS number 101798-81-6, stands out as a multifaceted compound with diverse applications across various scientific domains. Its structural versatility, coupled with recent advancements in synthesis and application techniques, positions it as a key player in future research and development endeavors.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:101798-81-6)3-(phenylsulfanyl)methylpiperidine
A1250615
Purity:99%
Quantity:1g
Price ($):340
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